3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is characterized by a cyclobutane ring substituted with a morpholine group and a carboxylic acid group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid: Similar structure but different substitution pattern.
4-Morpholinylbutanoic acid: Contains a morpholine group but with a different carbon backbone.
Cyclobutane-1,1-dicarboxylic acid: Lacks the morpholine group but has a similar cyclobutane ring.
Uniqueness
3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a morpholine group and a cyclobutane ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-morpholin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10/h7-8H,1-6H2,(H,11,12) |
InChI Key |
XRQRIJMPDUOXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(C2)C(=O)O |
Origin of Product |
United States |
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